Eprosartan-d3: A Technical Guide for Researchers
Eprosartan-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Eprosartan-d3, the deuterated analog of the angiotensin II receptor antagonist, Eprosartan. This guide covers its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its use in a research setting, particularly in bioanalytical applications.
Core Chemical and Physical Properties
Eprosartan-d3 is a stable, isotopically labeled form of Eprosartan, where three hydrogen atoms on the terminal methyl group of the butyl side chain have been replaced with deuterium.[1][2] This substitution results in a molecular weight increase of approximately 3 Da compared to the parent compound. Its primary application in research is as an internal standard for the quantitative analysis of Eprosartan in biological matrices by mass spectrometry.[3]
| Property | Value | Reference |
| IUPAC Name | 4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-(4,4,4-trideuteriobutyl)imidazol-1-yl]methyl]benzoic acid | [1] |
| Molecular Formula | C₂₃H₂₁D₃N₂O₄S | [2] |
| Molecular Weight | 427.53 g/mol | [1][4] |
| CAS Number | 1185243-70-2 | [4] |
| Canonical SMILES | [2H]C([2H])([2H])CCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O | [1] |
| Melting Point | 255-257°C | [5] |
| Boiling Point | 660.6 ± 55.0 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [5] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Eprosartan, the non-deuterated parent compound, is a selective and competitive antagonist of the angiotensin II type 1 (AT₁) receptor.[6][7] Angiotensin II is a potent vasoconstrictor and a primary component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.[6]
By blocking the AT₁ receptor, Eprosartan prevents angiotensin II from exerting its physiological effects, which include:
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Vasoconstriction: Inhibition of angiotensin II-mediated vasoconstriction leads to vasodilation and a reduction in total peripheral resistance.[8]
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Aldosterone Secretion: Eprosartan blocks the stimulation of aldosterone secretion from the adrenal gland, which reduces sodium and water retention.[6]
-
Sympathetic Nervous System Inhibition: Eprosartan has been shown to inhibit norepinephrine production, which further contributes to the reduction of blood pressure.[7][8]
The deuteration in Eprosartan-d3 does not alter its pharmacological mechanism of action.
Experimental Protocols
Synthesis of Eprosartan-d3
The synthesis of Eprosartan-d3 would follow a similar pathway to that of Eprosartan, with the introduction of the deuterated butyl group at an early stage. A plausible synthetic route is outlined below, based on known synthetic methods for Eprosartan.[9]
-
Preparation of Deuterated Precursor: The synthesis would begin with a deuterated butyl precursor, such as 1-bromo-4,4,4-trideuteriobutane, which can be prepared from commercially available deuterated starting materials.
-
Imidazole Ring Formation: The deuterated butyl group is introduced during the formation of the 2-butyl-imidazole ring system.
-
Functionalization and Coupling: Subsequent steps involve the formylation of the imidazole ring, followed by coupling with other key intermediates, such as a protected carboxybenzyl bromide and a thiophene-containing acrylic acid derivative.[9]
-
Deprotection and Purification: The final steps involve the hydrolysis of any protecting groups to yield Eprosartan-d3, followed by purification, typically by recrystallization or chromatography.
Bioanalytical Method for Quantification in Human Plasma using LC-MS/MS
Eprosartan-d3 is ideally suited as an internal standard for the quantification of Eprosartan in biological samples due to its similar chemical and physical properties and co-elution with the analyte, while being distinguishable by mass spectrometry.[10]
Objective: To determine the concentration of Eprosartan in human plasma using a validated LC-MS/MS method with Eprosartan-d3 as an internal standard.
Materials and Reagents:
-
Eprosartan analytical standard
-
Eprosartan-d3 (internal standard)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase column (e.g., 50 mm x 2.0 mm, 5 µm particle size)[10]
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of Eprosartan and Eprosartan-d3 in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of Eprosartan by serial dilution of the stock solution with a 50:50 methanol:water mixture to create a calibration curve (e.g., 5 to 2000 ng/mL).[10]
-
Prepare a working internal standard solution of Eprosartan-d3 at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation): [10]
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions (Positive ESI mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Monitor the following multiple reaction monitoring (MRM) transitions:
-
Eprosartan: Precursor ion (Q1) m/z 425.1 → Product ion (Q3) m/z (a characteristic fragment)
-
Eprosartan-d3: Precursor ion (Q1) m/z 428.1 → Product ion (Q3) m/z (corresponding fragment to Eprosartan)
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Eprosartan and Eprosartan-d3.
-
Calculate the peak area ratio (Eprosartan / Eprosartan-d3).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Eprosartan standards.
-
Determine the concentration of Eprosartan in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. rjptonline.org [rjptonline.org]
- 2. anapharmbioanalytics.com [anapharmbioanalytics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of a novel impurity in bulk drug eprosartan by ESI/MS(n) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. EPROSARTAN synthesis - chemicalbook [chemicalbook.com]
- 10. Determination of eprosartan in human plasma and urine by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
